molecular formula C16H17ClN2O2S B2666993 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448037-38-4

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2666993
CAS No.: 1448037-38-4
M. Wt: 336.83
InChI Key: IMRXREFXRJPVGG-UHFFFAOYSA-N
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Description

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a chloropyridine, a piperidine, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridine Intermediate: The chloropyridine moiety can be synthesized through the chlorination of pyridine derivatives using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Derivatization: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine and an appropriate leaving group.

    Thiophene Coupling: The thiophene ring is coupled to the ethanone backbone via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyridin-4-yl)ethanone: A simpler analog with similar reactivity but lacking the piperidine and thiophene rings.

    4-(2-Chloropyridin-4-yl)morpholine: Contains a morpholine ring instead of piperidine, offering different pharmacological properties.

    2-(Thiophen-2-yl)ethanone: Lacks the chloropyridine and piperidine moieties, used as a building block in organic synthesis.

Uniqueness

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(thiophen-2-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-14-4-1-7-18-16(14)21-12-5-8-19(9-6-12)15(20)11-13-3-2-10-22-13/h1-4,7,10,12H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRXREFXRJPVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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